2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 1021046-85-4
Cat. No.: VC4829985
Molecular Formula: C14H14ClNO4S2
Molecular Weight: 359.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021046-85-4 |
|---|---|
| Molecular Formula | C14H14ClNO4S2 |
| Molecular Weight | 359.84 |
| IUPAC Name | 2-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C14H14ClNO4S2/c1-9-3-4-11(20-2)10(7-9)16-13(17)8-22(18,19)14-6-5-12(15)21-14/h3-7H,8H2,1-2H3,(H,16,17) |
| Standard InChI Key | RPYPQCNLHJJJPP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene ring substituted with a chlorine atom at the 5-position, linked via a sulfonyl group to an acetamide backbone. The acetamide nitrogen is further connected to a 2-methoxy-5-methylphenyl group, introducing both hydrophobic (methyl) and hydrophilic (methoxy) moieties. This architecture is represented by the SMILES notation:
COC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl.
The sulfonyl group (-SO₂-) enhances electrophilicity, facilitating interactions with biological nucleophiles, while the chlorothiophene moiety contributes to π-π stacking and hydrophobic binding .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 359.84 g/mol |
| LogP (Partition Coefficient) | 3.2 ± 0.4 (Predicted) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface Area | 97.5 Ų |
These parameters suggest moderate membrane permeability, aligning with its potential as a centrally active therapeutic agent .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves three critical stages (Figure 1):
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Thiophene sulfonation: 5-Chlorothiophene-2-sulfonyl chloride is prepared via chlorosulfonation of 2-chlorothiophene using ClSO₃H at 0–5°C.
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Acetamide coupling: The sulfonyl chloride intermediate reacts with 2-amino-5-methylphenol in dichloromethane, followed by N-acetylation with acetic anhydride to form the acetamide core.
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Methoxy group introduction: A Williamson ether synthesis installs the methoxy group using methyl iodide and potassium carbonate in DMF.
Reaction yields typically range from 65–72% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
Structural confirmation employs:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 7.45–7.12 (m, 3H, aromatic), 3.89 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).
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HRMS: m/z 360.0291 [M+H]⁺ (calc. 360.0294 for C₁₄H₁₄ClNO₄S₂).
Biological Activity and Mechanism
Anti-Inflammatory Effects
In murine RAW 264.7 macrophages, the compound reduced LPS-induced NO production by 78% at 10 μM (IC₅₀ = 2.4 μM), outperforming indomethacin (IC₅₀ = 8.1 μM). Mechanistically, it suppresses IκBα phosphorylation, inhibiting NF-κB nuclear translocation (85% inhibition at 5 μM).
Analgesic Properties
In the acetic acid-induced writhing test, oral administration (50 mg/kg) decreased pain responses by 62% versus controls (p < 0.001), comparable to diclofenac (67%). Voltage-gated sodium channel (Nav1.7) blockade is implicated, with 43% inhibition at 1 μM in patch-clamp assays .
Pharmacokinetic Profile
Metabolic Stability
Hepatic microsome studies (human) show a half-life of 126 minutes, with primary metabolites arising from:
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O-demethylation (27%)
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Sulfone reduction (19%)
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Glucuronidation (14%).
Blood-Brain Barrier Permeability
An in vitro PAMPA-BBB assay revealed a permeability coefficient (Pe) of 8.3 × 10⁻⁶ cm/s, indicating moderate CNS penetration .
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